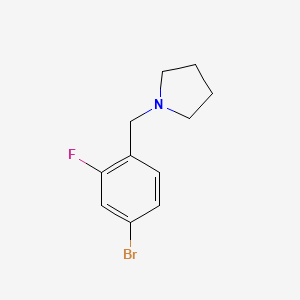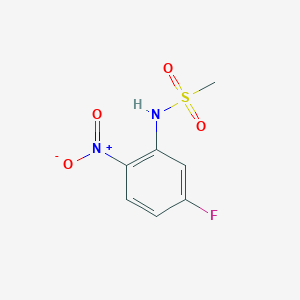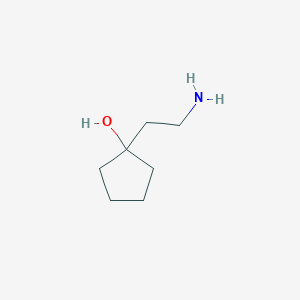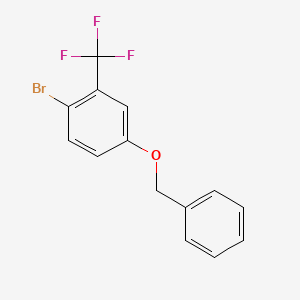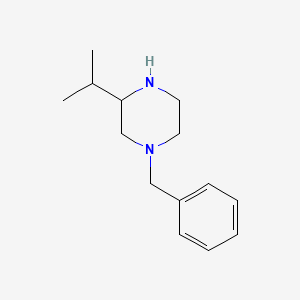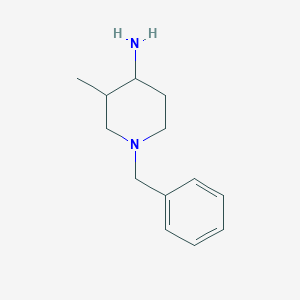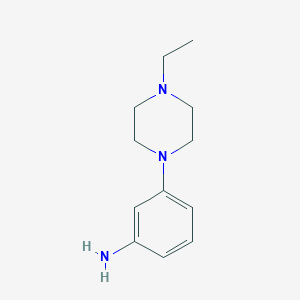
3-(4-Ethylpiperazin-1-yl)aniline
Overview
Description
The compound 3-(4-Ethylpiperazin-1-yl)aniline is a derivative of aniline, where the aniline nitrogen is substituted with a 4-ethylpiperazin-1-yl group. This structural modification is significant in medicinal chemistry as it can influence the biological activity of the compound. Although the provided papers do not directly discuss 3-(4-Ethylpiperazin-1-yl)aniline, they do provide insights into similar compounds, which can help infer the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-anilinoquinolines with substituted piperazine moieties, has been reported to yield potential anticancer agents . These compounds were synthesized and evaluated for their antiproliferative activities, suggesting that a similar synthetic approach could be applied to 3-(4-Ethylpiperazin-1-yl)aniline. The synthesis typically involves the introduction of the piperazine group to the core structure, which in the case of 3-(4-Ethylpiperazin-1-yl)aniline would be the aniline.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Ethylpiperazin-1-yl)aniline has been elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography . These methods provide detailed information about the bond lengths, angles, and overall conformation of the molecule. For instance, the benzimidazole and piperazine rings in related compounds have been found to exhibit little distortion from their expected geometries .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving 3-(4-Ethylpiperazin-1-yl)aniline, the reactions of similar compounds can be indicative of its reactivity. For example, the presence of the piperazine ring can influence the electron distribution in the molecule, potentially affecting its reactivity in substitution or addition reactions. The ethyl group on the piperazine might also play a role in steric hindrance, affecting the compound's chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Ethylpiperazin-1-yl)aniline can be inferred from related compounds. For instance, the solubility, melting point, and stability of the compound can be affected by the presence of the piperazine ring and its substituents. The biological activity, such as antiproliferative effects, has been observed in compounds with similar structures, suggesting that 3-(4-Ethylpiperazin-1-yl)aniline may also possess these properties . Additionally, the crystal structure analysis of related compounds provides insights into the solid-state properties, which can be relevant for the formulation of pharmaceuticals .
Scientific Research Applications
Three-Component Reactions
- One-Pot Synthesis : A study demonstrated a three-component reaction involving arynes, tertiary amines, and nucleophiles to produce tertiary aniline derivatives containing the piperazine motif. This method is efficient for synthesizing biologically significant molecules (Min, Seo, & Ko, 2018).
Antimicrobial Activities
- Eperezolid-like Molecules : Research on the synthesis of eperezolid-like molecules from 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline showed significant anti-Mycobacterium smegmatis activity, highlighting its potential in antimicrobial applications (Yolal et al., 2012).
Biological Evaluation
- Novel Oxadiazole Derivatives : A study synthesized a series of N-substituted anilines and evaluated their antidiabetic, anti-inflammatory, and anticancer activities. This research contributes to developing new therapeutic agents (Kavitha, Kannan, & Gnanavel, 2016).
Inhibitors of Src Kinase Activity
- Optimization of Analogues : Research focused on optimizing quinolinecarbonitrile derivatives to inhibit Src kinase activity, a potential approach for cancer therapy. The study identified potent inhibitors selective for Src over non-Src family kinases (Boschelli et al., 2001).
Hypoxic-cytotoxic Agents
- Quinoxalinecarbonitrile Derivatives : A studydeveloped new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with various basic lateral chains like piperazines and anilines. These compounds showed promising results as hypoxic-cytotoxic agents, with some derivatives exhibiting potent activity (Ortega et al., 2000).
Corrosion Inhibitors
- Synthesis of Schiff Bases : A compound synthesized from 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline showed efficient corrosion inhibition on mild steel in acidic solutions. This finding is significant for materials science, particularly in corrosion protection (Daoud et al., 2014).
Electrochemical Synthesis
- Novel Polymer Synthesis : Research on the electrochemical synthesis of a novel polymer based on aniline derivatives in aqueous solutions demonstrated its potential application in dye-sensitized solar cells, showing a higher energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).
Antimicrobial Activity of Aniline Derivatives
- Pyrazol-4-yl and 2H-Chromene-Based Anilines : A one-pot synthetic method was reported for pyrazol-4-yl and 2H-chromene-based substituted anilines. These compounds showed significant antibacterial and antifungal activity, indicating their potential in antimicrobial research (Banoji et al., 2022).
Rapid Synthesis Techniques
- Microwave Heating for Benzimidazoles : A study utilized microwave heating for rapid synthesis of benzimidazole derivatives, showcasing an efficient method in organic synthesis (Menteşe et al., 2015).
Catalytic Systems for N-Arylated Amines
- Hydroaminomethylation : Research developed an efficient catalytic system for the one-step synthesis of N-arylated amines, highlighting advancements in catalysis and organic synthesis (Zheng & Wang, 2019).
properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-14-6-8-15(9-7-14)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXZLNGWAJYQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylpiperazin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







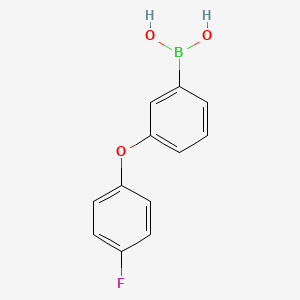
![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)
